molecular formula C10H13ClF3NO B2863436 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride CAS No. 2225144-94-3

3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride

Cat. No.: B2863436
CAS No.: 2225144-94-3
M. Wt: 255.67
InChI Key: SZVJGAAENQBPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, a methylamino group, and a phenyl group attached to a propanol backbone, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid and aniline derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Coupling Reactions: The key step in the synthesis is the coupling of the trifluoromethyl group with the phenyl and methylamino groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and amines, which can be further utilized in various synthetic applications .

Scientific Research Applications

3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methylamino and phenyl groups contribute to its reactivity and potential biological activity .

Properties

IUPAC Name

3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c1-14-9(7-15,10(11,12)13)8-5-3-2-4-6-8;/h2-6,14-15H,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVJGAAENQBPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)(C1=CC=CC=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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